SMI-4a

描述

SMI-4a 是一种有效的、选择性的、细胞透过的、ATP 竞争性的 Pim-1 激酶抑制剂。Pim-1 激酶是一种丝氨酸/苏氨酸激酶,在各种细胞过程中起着至关重要的作用,包括细胞周期进程、细胞凋亡和信号转导。 This compound 在抑制各种癌细胞系的生长方面表现出显著的潜力,使其成为癌症治疗的有希望的候选药物 .

科学研究应用

SMI-4a 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: This compound 用作工具化合物来研究 Pim-1 激酶的抑制及其对各种生化途径的影响

生物学: 它用于细胞生物学研究,以调查 Pim-1 激酶在细胞周期调控、细胞凋亡和信号转导中的作用

医学: this compound 已显示出作为抗癌剂的潜力,特别是在治疗血液系统恶性肿瘤和实体瘤方面。 .

工业: 虽然其工业应用仍在探索中,但 this compound 作为一种激酶抑制剂使其成为药物开发和治疗干预的宝贵候选药物

作用机制

SMI-4a 通过选择性抑制 Pim-1 激酶的活性来发挥作用。Pim-1 激酶参与各种细胞过程,包括细胞周期进程、细胞凋亡和信号转导。通过抑制 Pim-1 激酶,this compound 扰乱了这些过程,导致癌细胞的细胞周期停滞和凋亡。 Pim-1 激酶的抑制还会影响下游信号通路,例如 PI3K/AKT/mTOR 通路,进一步促进其抗癌作用 .

生化分析

Biochemical Properties

SMI-4a is a selective ATP-competitive Pim-1 kinase inhibitor with an IC50 of 21 nM for Pim-1 . It does not significantly inhibit other serine/threonine- or tyrosine-kinases . It interacts with Pim-1 kinase, a serine/threonine kinase that participates in regulating apoptosis, cell cycle, signal transduction, and transcriptional pathways .

Cellular Effects

This compound has been shown to inhibit the proliferation of various cell lines in a dose- and time-dependent manner . It induces apoptosis and causes cell cycle arrest in the G0/G1 phase . It also downregulates c-myc and induces p27Kip1 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of the JAK2/STAT3 pathway . It also inhibits the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to induce cell cycle arrest and apoptosis in a time-dependent manner . It also downregulates the phosphorylation levels of PI3K, AKT, and mTOR in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth . The effects of this compound vary with different dosages, with significant inhibition of tumor growth observed at certain dosages .

Metabolic Pathways

This compound is involved in the JAK2/STAT3 and PI3K/AKT/mTOR pathways . It inhibits the activation of these pathways, leading to changes in cell growth and survival.

准备方法

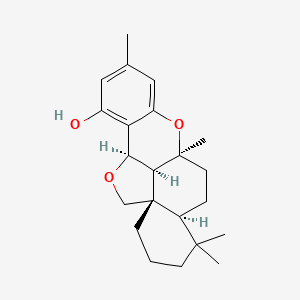

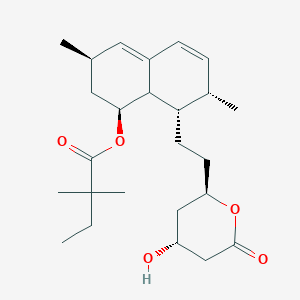

合成路线及反应条件

SMI-4a 是通过一系列化学反应合成的,这些反应包括 3-(三氟甲基)苯甲醛与噻唑烷-2,4-二酮的缩合。该反应通常在碱的存在下进行,例如氢氧化钠,在回流条件下进行。 所得产物随后通过重结晶或色谱法进行纯化,以获得纯形式的 this compound .

工业生产方法

虽然 this compound 的具体工业生产方法尚未广泛记载,但总体方法包括扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 工业生产还可以包括连续流动反应器和自动化纯化系统,以提高效率和可扩展性 .

化学反应分析

反应类型

SMI-4a 经历了各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的亚砜或砜。

还原: this compound 的还原会导致噻唑烷衍生物的形成。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

主要产物

相似化合物的比较

SMI-4a 在其作为 Pim-1 激酶抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:

AZD1208: 另一种具有类似抗癌特性的强效 Pim 激酶抑制剂。

SGI-1776: 一种 Pim 激酶抑制剂,也靶向其他激酶,使其比 this compound 的选择性更低。

TP-3654: 一种选择性的 Pim 激酶抑制剂,在癌症治疗中具有潜在的治疗应用 .

This compound 由于其对 Pim-1 激酶的高度选择性以及其诱导各种癌细胞系凋亡和细胞周期停滞的能力而脱颖而出 .

属性

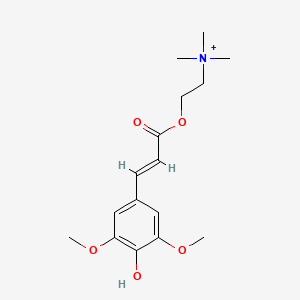

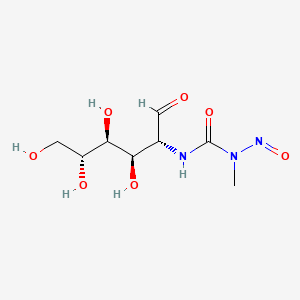

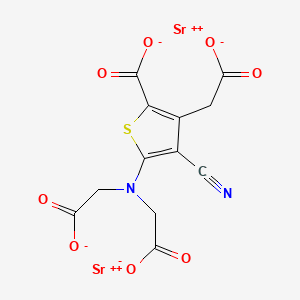

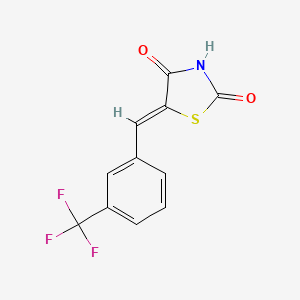

IUPAC Name |

(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJLOFCOEOHFKQ-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438190-29-5 | |

| Record name | 438190-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SMI-4a?

A1: this compound acts as a potent and selective inhibitor of the Pim family of serine/threonine kinases, with a particular affinity for Pim-1. [, , , , ]

Q2: What are Pim kinases, and why are they considered relevant in cancer?

A2: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active kinases often overexpressed in various hematologic malignancies and solid tumors. They play crucial roles in regulating cell survival, proliferation, and drug resistance. [, , , , ]

Q3: How does this compound interact with Pim kinases?

A3: While the precise binding mode of this compound to Pim kinases requires further investigation, it is known to directly inhibit their kinase activity, potentially by competing with ATP for binding at the kinase active site. [, , ]

Q4: What are the downstream effects of Pim kinase inhibition by this compound?

A4: this compound, through Pim kinase inhibition, exerts pleiotropic effects on cancer cells. These include:

- Cell Cycle Arrest: this compound induces cell cycle arrest primarily in the G1 phase by increasing the levels of the cyclin-dependent kinase inhibitor p27Kip1. [, , ]

- Apoptosis Induction: this compound promotes apoptosis through the mitochondrial pathway, characterized by caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. [, , , , ]

- Inhibition of mTORC1 Signaling: this compound disrupts the mTORC1 signaling pathway, crucial for protein synthesis and cell growth, by decreasing the phosphorylation of its downstream targets 4E-BP1 and p70S6K. [, , , , , ]

- Autophagy Induction: this compound has been shown to induce autophagy in some cancer cells, a process that can either promote or inhibit tumor growth depending on the context. [, ]

- Inhibition of Angiogenesis: this compound may also affect tumor angiogenesis by inhibiting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-633, potentially impairing blood vessel formation. []

Q5: Are there specific cancers where this compound demonstrates higher efficacy?

A5: Preclinical studies have shown promising results in several cancer models. In particular, this compound exhibited potent anti-tumor activity against:

- Hematologic Malignancies: Acute myeloid leukemia [, , , , ], chronic myeloid leukemia [], adult T-cell leukemia/lymphoma [], and multiple myeloma [, ].

- Solid Tumors: Non-small cell lung cancer [], melanoma [], prostate cancer [, , , ], breast cancer [, ], and osteosarcoma [].

Q6: What is known about the role of PIM kinases in regulating energy metabolism, and how does this compound impact this process?

A6: Studies show that PIM kinases, especially PIM-3, can influence energy metabolism by regulating AMPK activity, which is a key sensor of cellular energy status. [, ] Inhibiting PIM kinases with this compound activates AMPK, suggesting a potential shift in cellular metabolism. [, ]

Q7: Has this compound shown synergistic effects with other anticancer agents?

A7: Yes, preclinical studies suggest that combining this compound with other targeted therapies or chemotherapeutic agents can enhance its anticancer effects. Promising combinations include:

- MEK Inhibitors: Combining this compound with MEK inhibitors synergistically killed pre-T-LBL cells. []

- mTOR Inhibitors: Co-treatment with this compound and the mTOR inhibitor rapamycin synergistically inhibited tumor growth in a mouse model of acute myeloid leukemia. []

- Bcl-2 Antagonists: Combining this compound with Bcl-2 antagonists like ABT-737 triggered robust apoptosis in prostate cancer cells in vitro and in vivo. []

- Proteasome Inhibitors: SMI-16a, a thiazolidine-2,4-dione compound similar to this compound, enhanced the anti-myeloma effects of proteasome inhibitors like carfilzomib. []

Q8: Have any resistance mechanisms to this compound been identified?

A8: While specific resistance mechanisms for this compound are still under investigation, some studies suggest potential resistance pathways:

- PIK3CA Mutations: In colon cancer, mutations in PIK3CA were associated with resistance to this compound, highlighting the potential interplay between the PIM and PI3K pathways in determining drug sensitivity. []

- Activation of Alternative Pathways: Inhibition of AKT by GSK690693 was found to induce Pim-1 expression, suggesting that compensatory upregulation of Pim kinases might contribute to resistance against AKT inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。